molecular formula C19H13Cl2N3 B2599661 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile CAS No. 344264-24-0

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile

Cat. No.: B2599661
CAS No.: 344264-24-0
M. Wt: 354.23
InChI Key: NTLOFGGLEUASNP-UHFFFAOYSA-N
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Description

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with amino, chlorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Nitrile Group Introduction: The nitrile group is introduced via a reaction with a cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins or enzymes. The nitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine
  • 2-Amino-4-(2-chlorophenyl)-5-methylpyridine-3-carbonitrile
  • 2-Amino-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile

Uniqueness

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorophenyl and 4-chlorophenyl groups, along with the nitrile and amino functionalities, provides a distinct profile that can be exploited in various applications.

Biological Activity

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile, also known by its CAS number 344264-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2N3C_{20}H_{16}Cl_2N_3 with a molecular weight of 349.82 g/mol. The structure features multiple aromatic rings and a pyridine core, which are often associated with various biological activities.

Antibacterial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antibacterial properties. In a study evaluating the antibacterial effects of various pyridine derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These results suggest that the presence of halogen substituents enhances the antibacterial activity of the compound .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro tests have shown that it can inhibit the growth of fungi such as Candida albicans. The antifungal activity was quantified using MIC values, which ranged from 16.69 to 78.23 µM against various fungal strains.

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

This highlights the potential application of this compound in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer cell lines. Preliminary results indicate that it may interfere with cancer cell growth by inducing apoptosis.

In one study, the compound demonstrated significant cytotoxic effects on colorectal cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

  • Study on Antibacterial Effects : A series of experiments conducted on pyridine derivatives revealed that modifications in the chemical structure significantly influenced their antibacterial efficacy. The introduction of electron-withdrawing groups such as chlorine was found to enhance activity against bacterial strains .
  • Antifungal Evaluation : A comparative analysis of various pyridine derivatives showed that those with structural similarities to this compound exhibited superior antifungal activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c1-11-17(14-4-2-3-5-16(14)21)15(10-22)19(23)24-18(11)12-6-8-13(20)9-7-12/h2-9H,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLOFGGLEUASNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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